![molecular formula C18H17N7O2 B6533849 1-(1-benzofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1060208-62-9](/img/structure/B6533849.png)
1-(1-benzofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges encountered during the synthesis and how they were overcome .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It might include information on how the compound reacts with other substances, what products are formed, and what conditions are needed for the reactions to occur .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include information on its spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
Antiproliferative Agents
Compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, such as the one , have been synthesized and evaluated for potential antiproliferative activity . These compounds have shown effectiveness against specific cell lines belonging to different tumor subpanels, suggesting their potential as anticancer agents .
FGFR3 Kinase Inhibitors
Some compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have shown good FGFR3 inhibitory activity . FGFR3 is a receptor tyrosine kinase, mutations of which are associated with various forms of cancer. Therefore, these compounds could potentially be developed into cancer therapeutics.
Fluorescent Probes
Certain heterocyclic compounds, including those with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, have been used as fluorescent probes . These probes can be used in various research applications, such as studying cellular processes.
Mechanism of Action
Mode of Action
It is known that compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The structure-activity relationship of these compounds is of profound importance in drug design, discovery, and development .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
1-benzofuran-2-yl-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-23-16-15(21-22-23)17(20-11-19-16)24-6-8-25(9-7-24)18(26)14-10-12-4-2-3-5-13(12)27-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYECBZKZGKMAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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